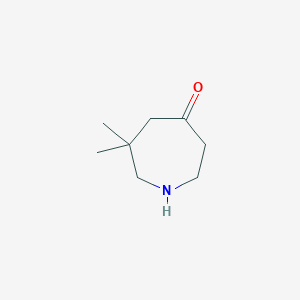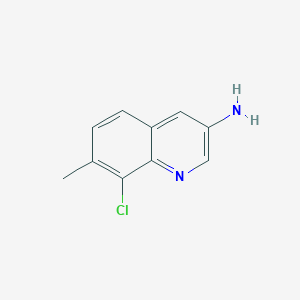
8-Chloro-7-methylquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-7-methylquinolin-3-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 8th position and a methyl group at the 7th position on the quinoline ring makes this compound unique and potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-7-methylquinolin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloroquinoline-3-carbaldehyde.
Vilsmeier-Haack Reaction: This involves the reaction of 2-chloroquinoline-3-carbaldehyde with a Vilsmeier reagent (DMF and POCl3) to form the desired intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-methylquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline compounds .
Scientific Research Applications
8-Chloro-7-methylquinolin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used to study the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is utilized in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-7-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 4-Aminoquinoline
- 2-Styryl-4-aminoquinoline
Uniqueness
8-Chloro-7-methylquinolin-3-amine is unique due to the specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential for various applications compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
8-chloro-7-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-7-4-8(12)5-13-10(7)9(6)11/h2-5H,12H2,1H3 |
InChI Key |
IAKMZWMUYRXBCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=C(C=C2C=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13195460.png)
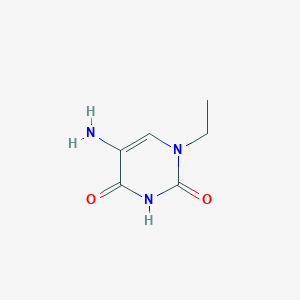
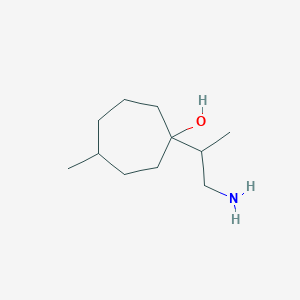

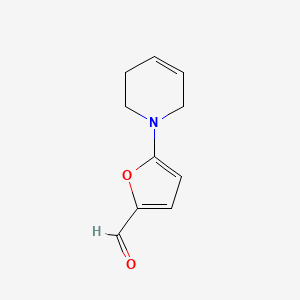
![tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13195502.png)
![2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13195503.png)
![4',4'-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13195504.png)
![(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene](/img/structure/B13195508.png)
![2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile](/img/structure/B13195509.png)
![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)
